molecular formula C12H11FN2O4S B2641751 2-((4-fluorophenyl)sulfonyl)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 895481-18-2

2-((4-fluorophenyl)sulfonyl)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No. B2641751
CAS RN: 895481-18-2
M. Wt: 298.29
InChI Key: UOIUEAKWTSZQGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-fluorophenyl)sulfonyl)-N-(5-methylisoxazol-3-yl)acetamide is a chemical compound known for its potential use in scientific research. It is a selective inhibitor of a specific enzyme, which makes it a valuable tool for studying various biochemical and physiological processes.

Scientific Research Applications

Cytotoxic Activity in Cancer Research

A study involving the synthesis of sulfonamide derivatives highlighted the cytotoxic activity against cancer cell lines, specifically breast cancer (MDA-MB-231) and colon cancer (HT-29). Among these compounds, one exhibited significant potency against breast cancer cell lines, suggesting the potential utility of sulfonamide derivatives in cancer treatment (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).

Antimicrobial and Antifungal Applications

Another research avenue explores the antimicrobial and antifungal properties of isoxazole-based heterocycles. These compounds, incorporating the sulfamoyl moiety, showed promising results in vitro, indicating their potential as antimicrobial and antifungal agents (Darwish, Atia, & Farag, 2014).

Anticonvulsant Agent Development

Further research has led to the synthesis of azoles incorporating a sulfonamide moiety, which were evaluated as anticonvulsant agents. Several compounds demonstrated protective effects against picrotoxin-induced convulsions, marking them as potential candidates for the development of new anticonvulsant drugs (Farag, Abd-Alrahman, Ahmed, Ammar, Ammar, & Abbas, 2012).

Immunomodulatory Effects

An investigation into the immunomodulatory effects of a novel synthetic compound related to this chemical structure showed its capability to modify the reactivity of certain lymphoid cell populations affected by tumor growth. This compound enhanced the response of lymphocytes to tumor cells and macrophage inhibitory effects on tumor cell growth in vitro, providing a basis for potential applications in cancer immunotherapy (Wang, Ruszala-Mallon, Wallace, Citarella, Lin, & Durr, 2004).

properties

IUPAC Name

2-(4-fluorophenyl)sulfonyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O4S/c1-8-6-11(15-19-8)14-12(16)7-20(17,18)10-4-2-9(13)3-5-10/h2-6H,7H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOIUEAKWTSZQGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-fluorophenyl)sulfonyl)-N-(5-methylisoxazol-3-yl)acetamide

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